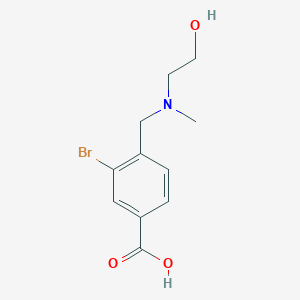

3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid

Description

3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 3-position and a ((2-hydroxyethyl)(methyl)amino)methyl substituent at the 4-position of the aromatic ring. This structural complexity makes it a candidate for studying reactivity patterns, such as nitrogen-oxygen Smiles rearrangements under gas-phase collision-induced dissociation (CID) conditions .

Synthetic routes for analogous compounds, such as 3-bromo-4-[(dimethylamino)methyl]benzoic acid, involve Eschweiler-Clarke methylation of primary amines using formaldehyde and formic acid .

Properties

CAS No. |

1131594-34-7 |

|---|---|

Molecular Formula |

C11H14BrNO3 |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

3-bromo-4-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |

InChI |

InChI=1S/C11H14BrNO3/c1-13(4-5-14)7-9-3-2-8(11(15)16)6-10(9)12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |

InChI Key |

BWYREWOLPMYWPM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)CC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid typically involves multiple steps:

Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.

Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, to introduce the 2-hydroxyethyl(methyl)amino group.

Hydrolysis: The final step involves hydrolysis to convert the ester or nitrile intermediate into the carboxylic acid form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is being investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Drug Development : Its structural characteristics allow it to serve as a lead compound in the development of new pharmaceuticals targeting specific diseases linked to enzyme activity modulation.

Biological Research

The compound has shown promise in various biological applications:

- Enzyme Inhibition Studies : It has been utilized to study the inhibition of specific enzymes, providing insights into enzyme kinetics and potential therapeutic targets.

- Protein Labeling : The unique structure allows for effective labeling of proteins in biochemical assays, facilitating studies on protein interactions and functions.

Organic Synthesis

As a versatile building block in organic chemistry, this compound can be employed in:

- Synthesis of Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, expanding the toolkit available for synthetic chemists.

Case Studies

Several studies highlight the practical applications and effects of this compound:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound in vitro using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with varying concentrations of the compound. This suggests potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways. The findings demonstrated that this compound acts as an effective inhibitor for certain enzymes, providing a basis for further drug development efforts targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2-hydroxyethyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with the target, while the bromine atom may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydrophilicity: The hydroxyl group in the target compound increases water solubility compared to non-hydroxylated analogs like 3-bromo-4-[(dimethylamino)methyl]benzoic acid. This property is critical for bioavailability in drug design .

- Acidity : Electron-withdrawing groups (e.g., sulfonyl in 3-bromo-4-(methylsulfonyl)benzoic acid) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .

Reactivity and Stability

- Smiles Rearrangement: The target compound’s 2-hydroxyethyl group facilitates nitrogen-oxygen Smiles rearrangement under CID, producing 4-(4-morpholinyl)benzoic acid with 89% abundance.

- Synthetic Flexibility: Amino-methylated derivatives are synthesized via reductive amination or Eschweiler-Clarke methylation, while sulfonyl or ester analogs require sulfonation or esterification steps .

Key Research Findings

Rearrangement Dynamics : The hydroxyethyl group in the target compound promotes gas-phase Smiles rearrangement, a behavior absent in morpholinyl or methyl-substituted analogs .

Synthetic Yields: Eschweiler-Clarke methylation of amino-benzoic acids achieves high yields (94–100%), outperforming sulfonation or nitration routes for sulfonyl/nitro derivatives .

Pharmacological Potential: Structural parallels to bioactive benzoic acid esters suggest unexplored antitumor or antimicrobial applications warranting further study .

Biological Activity

3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid, with the CAS number 1131594-34-7, is a benzoic acid derivative notable for its complex structure that includes a bromine atom and a hydroxyethyl-methylamino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and interaction studies.

- Molecular Formula : CHBrNO

- Molar Mass : Approximately 288.14 g/mol

- Structure : The SMILES representation is

OCCN(Cc1ccc(cc1Br)C(=O)O)C.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. Common methods include:

- Bromination of 4-((2-hydroxyethyl)(methyl)amino)methylbenzoic acid.

- Formation of amine derivatives through reductive amination processes.

- Purification via recrystallization or chromatography.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in various cellular processes including transcription regulation and cell cycle progression .

Binding Affinity Studies

Binding affinity studies have shown that the compound interacts with specific biological targets, potentially influencing their activity. For instance, its structural features may enhance solubility and facilitate binding to target proteins compared to simpler analogs.

Case Studies

- Inhibition of HDAC6 : A study explored the compound's ability to inhibit HDAC6, revealing significant effects on protein acetylation levels in cancer cell lines. The results indicated a promising selectivity profile against other HDAC isoforms, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : In another investigation, derivatives of benzoic acid were tested for antimicrobial properties, suggesting that modifications such as those present in this compound could enhance efficacy against various pathogens.

Data Tables

| Biological Activity | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| HDAC6 Inhibition | HDAC6 | 22 | High |

| Antimicrobial | Various | 15 | Moderate |

Q & A

What are the established synthetic pathways for 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid, and how is regioselectivity controlled during bromination?

Basic

The synthesis typically involves bromination of a precursor benzoic acid derivative. For analogous compounds, bromination using Br₂ with FeBr₃ as a catalyst under controlled temperatures (20–50°C) is common to ensure selective substitution . Regioselectivity is influenced by directing groups (e.g., methyl or hydroxyethylamino groups), where steric and electronic effects guide bromine placement. For example, electron-donating groups like methyl or hydroxyethylamino can direct bromination to specific positions on the aromatic ring .

How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?

Advanced

Optimization strategies include:

- Temperature control : Maintaining 20–50°C to prevent over-bromination or decomposition .

- Flow chemistry : Enhances mixing efficiency and reduces side reactions, as demonstrated in syntheses of structurally related brominated benzoic acids .

- Catalyst screening : Testing alternative Lewis acids (e.g., AlCl₃) to improve selectivity.

- Real-time monitoring : Using HPLC or inline NMR to detect intermediates and adjust conditions dynamically .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .

- Multidimensional NMR (¹H/¹³C, COSY, HSQC) : Resolves substituent positions and detects dynamic processes (e.g., tautomerism) .

- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H at ~2500–3000 cm⁻¹, C-Br stretches at ~500–600 cm⁻¹) .

- X-ray crystallography : Provides absolute stereochemical configuration if the compound crystallizes .

How should researchers address discrepancies between NMR and mass spectrometry data when characterizing this compound?

Advanced

- Repurification : Recrystallization or column chromatography to remove impurities affecting spectral clarity .

- Isotopic pattern analysis : Verify if bromine’s natural isotopic abundance (¹⁸¹Br/¹⁷⁹Br) aligns with observed MS peaks.

- Dynamic NMR experiments : Variable-temperature NMR can reveal conformational exchanges masking true signals .

- Cross-validation : Use elemental analysis or collision cross-section (CCS) measurements to confirm molecular composition .

What are the primary applications of this compound in pharmaceutical research?

Basic

- Enzyme inhibition : Brominated benzoic acid derivatives are explored as kinase or protease inhibitors due to their electrophilic bromine atom .

- Antimicrobial agents : Structural analogs exhibit activity against Gram-positive bacteria, likely via membrane disruption .

- Prodrug development : The hydroxyethylamino group can be functionalized for targeted drug delivery .

How can the compound’s potential as a protease inhibitor be systematically evaluated?

Advanced

- Biochemical assays : Measure IC₅₀ values using fluorogenic substrates and recombinant proteases.

- Structure-activity relationship (SAR) studies : Modify the hydroxyethylamino or methyl groups to assess impact on potency .

- Computational docking : Predict binding modes with proteases (e.g., HIV-1 protease) to guide synthetic modifications .

What storage conditions are critical to maintain the compound’s stability?

Basic

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Inert atmosphere : Use argon or nitrogen to minimize oxidation of the hydroxyethylamino group .

- Purity checks : Regular HPLC analysis to detect hydrolytic byproducts (e.g., free benzoic acid) .

How should contradictory reports about the compound’s biological activity be reconciled in preclinical studies?

Advanced

- Standardized assays : Use identical cell lines, incubation times, and controls to eliminate variability .

- Orthogonal validation : Confirm activity via Western blotting (e.g., phosphorylation inhibition) alongside enzymatic assays.

- Metabolite screening : Assess if instability in culture media generates inactive/false-positive metabolites .

What strategies can mitigate challenges in scaling up the synthesis from lab to pilot scale?

Advanced

- Flow reactor systems : Improve heat/mass transfer and reproducibility for bromination steps .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio).

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time quality control .

How can the compound’s pharmacokinetic properties be predicted computationally?

Advanced

- ADMET prediction tools : Use software like SwissADME to estimate solubility, permeability, and metabolic stability.

- Molecular dynamics simulations : Model interactions with serum proteins (e.g., albumin) to predict half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.